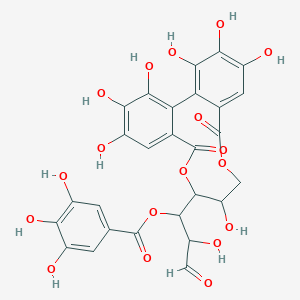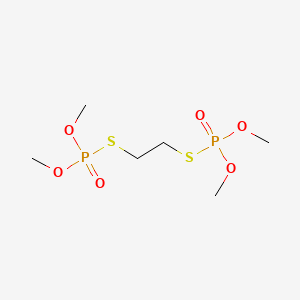
(2,3-Dihydroxypropyl)trimethylammonium chloride
Overview
Description
“(2,3-Dihydroxypropyl)trimethylammonium chloride” is a useful research chemical compound used in the synthesis of amine-functionalized branched polyethyleneimines with specific adhesion properties for surface modification .
Synthesis Analysis
The synthesis of “(2,3-Dihydroxypropyl)trimethylammonium chloride” involves the reaction of raw material 3-chloro-1,2-propanediol . The temperature is raised to 90 °C, and the mixture is stirred for 16 hours to complete the reaction. The reaction mixture is then washed three times with ethyl acetate, and the aqueous solution is collected and concentrated to dryness to give a white solid .
Molecular Structure Analysis
The molecular formula of “(2,3-Dihydroxypropyl)trimethylammonium chloride” is C6H16ClNO2 .
Chemical Reactions Analysis
An equivalent amount of a strong base will convert “(2,3-Dihydroxypropyl)trimethylammonium chloride” to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride. This occurs quite readily and is the basis for most of the commercially important reactions .
Physical And Chemical Properties Analysis
“(2,3-Dihydroxypropyl)trimethylammonium chloride” has a molecular weight of 169.65 .
Scientific Research Applications
Synthesis of Glycidyltrimethylammonium Chloride
This compound is used in the synthesis of Glycidyltrimethylammonium chloride, which is a type of epoxy compound . Epoxy compounds are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .
Preparation of Quaternized Chitosan
“(2,3-Dihydroxypropyl)trimethylammonium chloride” is used in the preparation of a quaternized chitosan . Quaternized chitosan has a broad application in environmental fields such as wastewater treatment due to its unique properties, such as biocompatibility, biodegradation, biological activity, low toxicity, and so on .
Cation Generation for Cellulose Cationization
This compound can be used as a cation-generating agent for cellulose cationization by exhaustion method . This process is important in the textile industry for the production of cationic cotton, which has improved dyeability .
Resolution of Dihydroxy-binaphthyl Enantiomers
“(2,3-Dihydroxypropyl)trimethylammonium chloride” is used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers . This process is important in the pharmaceutical industry where the separation of enantiomers is often necessary .
Synthesis of Cationic Glycogen
This compound is used to synthesize cationic glycogen (Cat Gly) . Cationic glycogen has potential applications in drug delivery systems due to its biocompatibility and biodegradability .
Quaternization of N -aryl Chitosan Derivatives
“(2,3-Dihydroxypropyl)trimethylammonium chloride” is used as a quaternizing agent for quaternization of N -aryl chitosan derivatives . These derivatives have potential applications in drug delivery and tissue engineering due to their improved solubility and biological activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRQRFIVCMIJJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052766 | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2,3-Dihydroxypropyl)trimethylammonium chloride | |
CAS RN |
34004-36-9 | |
| Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropyltrimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are used to detect and quantify (2,3-Dihydroxypropyl)trimethylammonium chloride?
A1: The research paper describes the use of capillary electrophoresis as a method to determine the concentration of (2,3-Dihydroxypropyl)trimethylammonium chloride, alongside related compounds (2,3-epoxypropyl)trimethylammonium chloride and (3-chloro-2-hydroxypropyl)trimethylammonium chloride. [] This technique allows for the separation and quantification of these compounds in a mixture. [] You can find more details on the specific parameters and conditions used for this method in the paper itself: [] Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-((1-Oxododecanoxy-(2-hydroxy-3-propanyl))-phosphonate-oxy)-ethyl]-trimethylammonium](/img/structure/B1217580.png)

![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)







